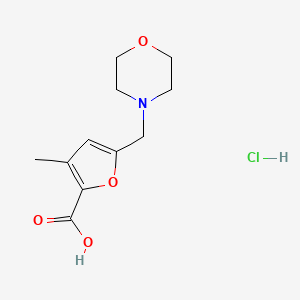

3-Methyl-5-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride

Description

3-Methyl-5-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride is a synthetic organic compound characterized by a furan ring substituted with a morpholino-methyl group at position 5 and a methyl group at position 3, with a carboxylic acid moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical research.

This compound is primarily utilized in studies related to tumor suppression and apoptosis, as evidenced by its inclusion in Santa Cruz Biotechnology’s catalog for cancer research reagents .

Properties

IUPAC Name |

3-methyl-5-(morpholin-4-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-8-6-9(16-10(8)11(13)14)7-12-2-4-15-5-3-12;/h6H,2-5,7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEFURKTNUMUPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)CN2CCOCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-23-7 | |

| Record name | 2-Furancarboxylic acid, 3-methyl-5-(4-morpholinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the morpholine group.

Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions.

Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to form the corresponding carboxylic acids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Carboxylic acids and other hydrolyzed products.

Scientific Research Applications

3-Methyl-5-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a class of heterocyclic carboxylic acid derivatives , which are often modified with amine-containing groups (e.g., morpholine) to improve bioavailability. Below is a comparison with three hydrochlorides of related compounds:

Key Observations:

- Structural Diversity : Unlike Jatrorrhizine and Yohimbine (alkaloids), the target compound lacks a complex polycyclic backbone, favoring a simpler furan-morpholine scaffold. This may reduce off-target interactions compared to alkaloids .

- Solubility : All compounds are hydrochloride salts, enhancing water solubility. However, Nicardipine’s larger dihydropyridine structure results in lower aqueous solubility than the furan-based target compound .

- Mechanistic Differences : While the target compound modulates apoptosis (e.g., via caspase activation), Yohimbine and Nicardipine act on adrenergic receptors and calcium channels, respectively, highlighting divergent therapeutic niches .

Stability and Analytical Data

- Acid Stability : Nicardipine hydrochloride has demonstrated pH-dependent stability, degrading rapidly in acidic conditions (e.g., gastric fluid) . In contrast, the morpholine group in the target compound may confer resistance to acidic hydrolysis, though direct comparative data are lacking.

- Analytical Characterization : High-performance liquid chromatography (HPLC) is commonly used for purity assessment (e.g., Jatrorrhizine and Nicardipine in mixed reference substances) . The target compound likely undergoes similar QC protocols, given its use in regulated research .

Research Findings and Clinical Relevance

- Anticancer Potential: The target compound’s furan-carboxylic acid core is structurally distinct from alkaloid-based antitumor agents (e.g., Jatrorrhizine), suggesting unique mechanisms such as reactive oxygen species (ROS) modulation or kinase inhibition .

- Safety Profiles : Alkaloid hydrochlorides like Yohimbine exhibit dose-dependent side effects (e.g., hypertension), whereas the furan derivative’s simpler structure may reduce systemic toxicity, though in vivo studies are needed .

Biological Activity

3-Methyl-5-morpholin-4-ylmethyl-furan-2-carboxylic acid hydrochloride (commonly referred to as "compound X") is a synthetic compound with potential applications in pharmacology, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

The chemical structure of this compound is represented by the formula with a molecular weight of approximately 261.71 g/mol . The compound features a furan ring substituted with a morpholine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Investigations into its mechanism of action reveal potential inhibition of specific enzymes that are crucial in cancer metabolism.

In Vitro Studies

Recent studies have focused on the cytotoxic effects of compound X against several cancer cell lines. The following table summarizes key findings:

These results indicate that compound X may effectively induce cell death in cancer cells through apoptosis, which is a promising avenue for further research.

Case Studies

A notable case study involved the administration of compound X in combination with established chemotherapeutics. The study demonstrated enhanced cytotoxicity when used alongside doxorubicin, suggesting a synergistic effect that warrants further investigation .

The biological activity of compound X can be attributed to its structural features, particularly the morpholine and furan groups. These moieties are believed to facilitate interactions with cellular targets, leading to:

Q & A

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–9) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (207 nm detection) at 0, 1, 3, 7, and 14 days. Calculate degradation kinetics using first-order models. For light sensitivity, expose samples to UV/visible light and analyze photodegradation products with LC-MS .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Methodology :

- Apoptosis assays : Use Annexin V-FITC/PI staining in cancer cell lines (e.g., HeLa, MCF-7) with flow cytometry .

- Kinase inhibition : Screen against a panel of recombinant kinases (e.g., PI3K, mTOR) using ATP-Glo luminescent assays .

- Cellular uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assay conditions?

- Methodology :

- Dose-response validation : Re-test activity in multiple cell lines (e.g., primary vs. immortalized) under standardized conditions (e.g., serum-free media, 48-hour exposure).

- Mechanistic cross-check : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., apoptosis regulators) and assess rescue effects .

- Data normalization : Apply Z-score or percent inhibition metrics to minimize batch-to-batch variability .

Q. What strategies are effective for identifying and characterizing degradation products during long-term stability studies?

- Methodology : Use HPLC-MS/MS with electrospray ionization (ESI) in positive/negative modes. Fragment ions (<i>m/z</i>) are compared to predicted degradation pathways (e.g., hydrolysis of the morpholine ring or decarboxylation). Quantify major impurities (>0.1%) using external calibration curves .

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

- Methodology :

- Proteomics : Perform affinity pull-down assays with a biotinylated derivative, followed by LC-MS/MS to identify binding partners .

- Transcriptomics : Conduct RNA-seq on treated vs. untreated cells to map differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- In vivo models : Administer the compound to disease models (e.g., tumor-bearing mice) and analyze tissue distribution via LC-MS, correlating pharmacokinetics with efficacy .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of morpholine and furan modifications?

- Methodology :

- Analog synthesis : Replace morpholine with piperidine or thiomorpholine; modify the furan’s methyl group to ethyl or halogen .

- Activity testing : Evaluate analogs in parallel using standardized assays (e.g., IC₅₀ in kinase inhibition).

- Computational modeling : Dock analogs into target protein structures (e.g., mTOR) using AutoDock Vina to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.